molecular formula C11H11N5OS B2408485 N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097869-39-9

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2408485
CAS No.: 2097869-39-9
M. Wt: 261.3
InChI Key: MWEKKKPEBOFPHA-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a thiazole ring, an azetidine ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the azetidine ring via cyclization reactions. The pyrimidine ring is then incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Thiazolidine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.

    1,3,4-Thiadiazole: Used in the development of antimicrobial and anticancer agents.

Uniqueness

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-11(9-5-18-7-14-9)16-3-8(4-16)15-10-1-2-12-6-13-10/h1-2,5-8H,3-4H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEKKKPEBOFPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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